
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6F6NP and a molecular weight of 213.06 g/mol . This compound is characterized by the presence of phosphinous amide and trifluoromethyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K2CO3). This method provides a practical and catalyst-free route to synthesize phosphinic amides in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of appropriate solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinous amides.
Applications De Recherche Scientifique
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phosphinous amide moiety can interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- can be compared with other similar compounds, such as:
N,N-Dimethyl-P,P-diphenylphosphinous amide: This compound has phenyl groups instead of trifluoromethyl groups, resulting in different chemical properties and reactivity.
Phosphinous amide, N,N-dimethyl-P,P-bis(difluoromethyl): The presence of difluoromethyl groups alters the compound’s stability and reactivity compared to trifluoromethyl groups.
Propriétés
Numéro CAS |
432-01-9 |
|---|---|
Formule moléculaire |
C4H6F6NP |
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
N-[bis(trifluoromethyl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H6F6NP/c1-11(2)12(3(5,6)7)4(8,9)10/h1-2H3 |
Clé InChI |
CBEJWHTXVDKILV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
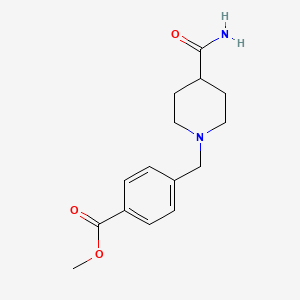
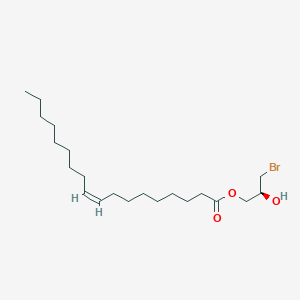
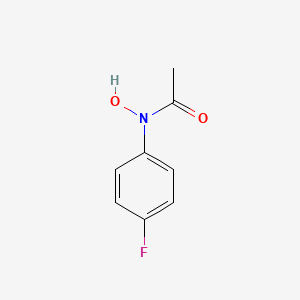
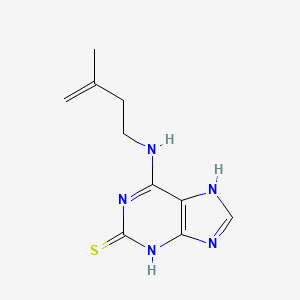
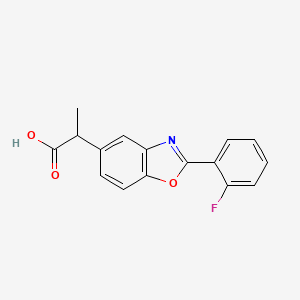
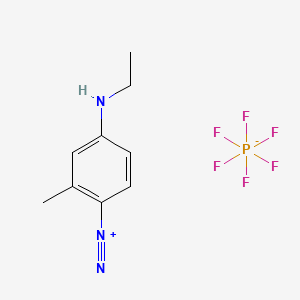

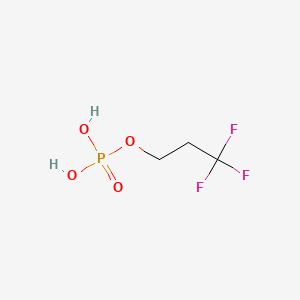
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
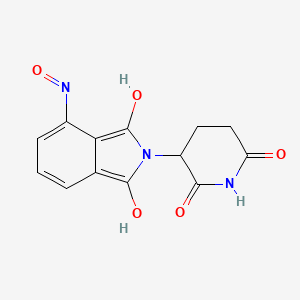

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
